1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea
Overview
Description
SKLB4771, also known as FLT3-IN-1, is a potent and selective FLT3 inhibitor potentially for the treatment of cutaneous inflammation and psoriasis-like symptoms of disease. Mechanistic studies indicated that SKLB4771 treatment significantly decreased the number and activation of pDCs and mDCs in vitro and in vivo, and subsequent T-cell cascade reactions mediated by Th1/Th17 pathways.
Scientific Research Applications
Anti-Acute Myeloid Leukemia (AML) Activities
1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea has shown significant potential in the treatment of acute myeloid leukemia (AML). Studies reveal its high in vivo activity against FLT3-driven AML MV4-11 cells. In a mouse model, it led to complete tumor regression without obvious toxicity, suggesting its efficacy as an anti-AML agent (Li et al., 2012).
Antimicrobial Evaluation
Research indicates that derivatives of this compound possess significant antibacterial and antifungal properties. The compound demonstrated substantial inhibition against microbes like Staphylococcus aureus, Escherichia coli, and various Candida species. This suggests its potential application in combating infectious diseases (Ram et al., 2016).
Anti-Chronic Myeloid Leukemia (CML) Activity
The compound has been found effective in the treatment of chronic myeloid leukemia (CML), particularly by inhibiting the PI3K/AKT signaling pathway. It exhibits potent activity against human CML cell lines with minimal cellular toxicity, making it a promising candidate for CML therapy (Li et al., 2019).
QSAR Study and Antimicrobial Agents
Quantitative structure–activity relationship (QSAR) studies on derivatives of this compound have provided insights into the pharmacophoric features responsible for antibacterial activity. The research highlights the significance of hydrophobic, electronic, and topological descriptors in influencing biological activity, which can guide the development of effective antimicrobial agents (Buha et al., 2012).
Potential as Diuretic Agents
Investigations into the diuretic properties of quinazolin-4(3H)-one derivatives, including the subject compound, indicate significant diuretic activity. This could open avenues for the development of new diuretic drugs (Maarouf et al., 2004).
Palladium-Catalyzed Suzuki C–C Coupling
The compound's synthesis involves palladium-catalyzed Suzuki C–C coupling, demonstrating a convenient and efficient method for producing urea/thiourea-based quinazoline derivatives. This approach is valuable for synthesizing a range of bioactive compounds (Patel et al., 2015).
Anticonvulsant Potential
Research on the anticonvulsant activity of thiadiazolyl and thiazolidinonyl quinazolin-4 3H-ones, related to this compound, has identified several promising candidates for the treatment of convulsions. The findings highlight the potential of these derivatives in developing new anticonvulsant medications (Archana. et al., 2002).
In-Vitro Cytotoxic Activity
The compound and its derivatives have shown promising in-vitro cytotoxic activity against various cancer cell lines. This suggests their potential as anticancer agents, providing a basis for further investigation in cancer treatment (Dave et al., 2012).
Antipsychotic and Anticonvulsant Activities
Thiadiazolylpyridinyl/Indolylisoxazolyl Quinazolinone-4-Ones, structurally similar to the subject compound, have been evaluated for antipsychotic and anticonvulsant activities. Their potential in treating psychiatric and seizure disorders is noteworthy (Kaur et al., 2010).
Mechanism of Action
Target of Action
FLT3-IN-1, also known as SKLB4771 or SKLB477 or 1-(5-((7-(3-Morpholinopropoxy)quinazolin-4-yl)thio)-1,3,4-thiadiazol-2-yl)-3-(p-tolyl)urea, primarily targets the Fms-like tyrosine kinase 3 (FLT3) receptor . FLT3 is a receptor tyrosine kinase that is commonly overexpressed or mutated in acute myeloid leukemia (AML) . FLT3 plays a crucial role in the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .
Mode of Action
FLT3-IN-1 interacts with its target, the FLT3 receptor, by binding to the active site of the receptor and stabilizing the inactive conformation . This inhibits the downstream signaling molecules, including ERK and STAT5 , thereby suppressing the constitutive activation of the FLT3 receptor that is commonly observed in AML .
Biochemical Pathways
The FLT3 receptor, upon activation, triggers multiple downstream signaling cascades, such as the RAS/MAPK, JAK/STAT, and PI3K/AKT pathways . These pathways are involved in promoting cellular proliferation, inhibiting apoptosis, and inhibiting differentiation . By inhibiting the FLT3 receptor, FLT3-IN-1 disrupts these signaling pathways, leading to suppression of these cellular processes .
Pharmacokinetics
Flt3 inhibitors generally exhibit dose-proportional pharmacokinetics . The time to maximum plasma concentration (Tmax) for these inhibitors can range from 0.7-12 hours, while the elimination half-life (T1/2) can vary significantly, from 6.8 to 151.8 hours . These properties can influence the bioavailability of the drug and its duration of action.
Result of Action
The inhibition of FLT3 by FLT3-IN-1 results in the suppression of cellular processes such as proliferation, apoptosis inhibition, and differentiation inhibition . This can lead to the reduction of the leukemic cell population, promoting the differentiation of these cells .
Action Environment
The efficacy of FLT3-IN-1, like other FLT3 inhibitors, can be influenced by various environmental factors. For instance, the presence of FLT3 ligand and fibroblast growth factor 2 (FGF2) in the bone marrow microenvironment can confer resistance to FLT3 inhibitors . Additionally, the drug’s effectiveness may be further improved through combination therapies .
Biochemical Analysis
Biochemical Properties
FLT3-IN-1 plays a crucial role in biochemical reactions, particularly in the context of FLT3 signaling pathways. It interacts with the FLT3 receptor, a member of the receptor tyrosine kinase family . Upon binding to the FLT3 ligand, FLT3 undergoes homodimerization and activation, leading to increased cellular signaling via multiple pathways, including RAS/MAPK, JAK/STAT, and PI3K/AKT . FLT3-IN-1, as an inhibitor, can block these pathways, thereby regulating the proliferation, differentiation, and survival of multipotent hematopoietic and lymphoid progenitors .
Cellular Effects
FLT3-IN-1 has profound effects on various types of cells and cellular processes. In the context of AML, FLT3-IN-1 can inhibit cell proliferation, block the cell cycle, induce apoptosis, and bind FLT3 to inhibit its downstream signaling pathways, including the STAT5, AKT, and ERK pathways . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
FLT3-IN-1 exerts its effects at the molecular level through a variety of mechanisms. It binds to the active site of the FLT3 receptor, stabilizing the inactive conformation, thereby inhibiting the downstream signaling molecules including ERK and STAT5 . This leads to changes in gene expression, enzyme inhibition or activation, and alterations in cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of FLT3-IN-1 can change over time. For instance, the FLT3-ITD biosynthetically traffics to the Golgi apparatus and remains there in a manner dependent on its tyrosine kinase activity . The stability, degradation, and long-term effects of FLT3-IN-1 on cellular function have been observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of FLT3-IN-1 vary with different dosages in animal models. In mouse models with FLT3-ITD and FLT3-ITD-F691L mutation, FLT3-IN-1 showed superior anti-leukemia activity to existing clinical drugs gilteritinib and quizartinib, significantly prolonging the survival of mice
Metabolic Pathways
FLT3-IN-1 is involved in several metabolic pathways. It is known to interact with enzymes and cofactors in the FLT3 signaling pathway . Additionally, it has been found that FLT3-ITD cells develop a metabolic dependency on glutamine metabolism after FLT3 tyrosine kinase inhibition .
Transport and Distribution
FLT3-IN-1 is transported and distributed within cells and tissues in a manner that is likely dependent on its interaction with the FLT3 receptor. FLT3 is synthesized in the endoplasmic reticulum (ER) as a partially glycosylated protein. Subsequently, it is transported to the Golgi complex, where it is modified by complex glycosylation to finally be transported to the cell surface .
Subcellular Localization
The subcellular localization of FLT3-IN-1 is closely tied to that of the FLT3 receptor. In cell lines established from leukemia patients, endogenous FLT3-ITD clearly accumulates in the perinuclear region, indicating that FLT3-ITD mainly localizes to the Golgi region in AML cells
properties
IUPAC Name |
1-(4-methylphenyl)-3-[5-[7-(3-morpholin-4-ylpropoxy)quinazolin-4-yl]sulfanyl-1,3,4-thiadiazol-2-yl]urea | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27N7O3S2/c1-17-3-5-18(6-4-17)28-23(33)29-24-30-31-25(37-24)36-22-20-8-7-19(15-21(20)26-16-27-22)35-12-2-9-32-10-13-34-14-11-32/h3-8,15-16H,2,9-14H2,1H3,(H2,28,29,30,33) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKXFSTAQMOENSC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)NC2=NN=C(S2)SC3=NC=NC4=C3C=CC(=C4)OCCCN5CCOCC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H27N7O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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